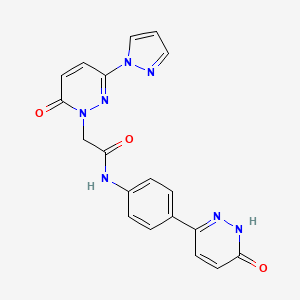

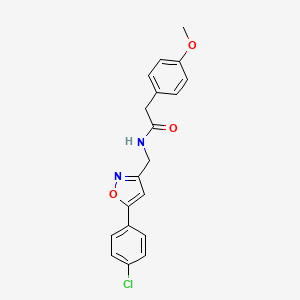

![molecular formula C23H18O4S B2472624 (3-{[(4-Methoxyphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone CAS No. 339275-70-6](/img/structure/B2472624.png)

(3-{[(4-Methoxyphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-{[(4-Methoxyphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone, also known as 4-Methoxybenzofuran-2-yl-phenylmethanone, is an organic compound with a wide range of applications in the field of medicinal chemistry. It is a key intermediate in the synthesis of a number of pharmaceuticals, and is an important starting material in the synthesis of many drugs. 4-Methoxybenzofuran-2-yl-phenylmethanone has been studied extensively for its potential therapeutic applications, and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial and Antioxidant Properties : Derivatives of (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone, which are structurally similar to the compound , have been synthesized and shown to exhibit antimicrobial and antioxidant activities. These derivatives were characterized and evaluated through various studies, including agar well diffusion technique and automated docking technique (Rashmi et al., 2014).

Antibacterial and Antifungal Activities : Another study involved the synthesis of substituted (E)-phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones, showing potential in antibacterial and antifungal applications (Ashok et al., 2017).

Herbicidal and Insecticidal Activities : Novel N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group have been synthesized, showing favorable herbicidal and insecticidal activities (Wang et al., 2015).

Synthesis and Characterization for Antimicrobial Activity : A series of new benzofuran derivatives have been prepared and screened for antimicrobial activity, highlighting the potential use of similar structures in this field (Kenchappa et al., 2016).

Antimicrobial Activity of Benzofuran-2-yl Derivatives : The synthesis of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives and their antimicrobial activity against various microorganisms were studied, indicating potential biomedical applications (Koca et al., 2005).

Evaluation as Adenosine Receptor Antagonists : Methoxy substituted 2-benzoyl-1-benzofuran derivatives were synthesized and evaluated for their affinities toward adenosine A1 and A2A receptors, suggesting their role in receptor antagonism (Janse van Rensburg et al., 2019).

Antioxidant Properties : The antimicrobial and antioxidant activities of biphenyl containing 5-phenyl-1-benzofuran-2-yl derivatives were explored, showcasing the impact of functionalization on these activities (Aswathanarayanappa et al., 2012).

Probes for β-Amyloid Plaques : Benzofuran-2-yl(phenyl)methanone derivatives were evaluated as potential probes for β-amyloid plaques, important in Alzheimer's disease research (Cui et al., 2011).

Antimicrobial Evaluation and Docking Studies : Novel benzofuran-based analogues of chalcone and 1,4-benzodiazepine were synthesized and evaluated for antimicrobial activity, supported by docking studies (Shankar et al., 2016).

Antiestrogenic Activity : The synthesis and evaluation of specific benzofuran derivatives for antiestrogenic activity was investigated, providing insights into potential applications in endocrine therapies (Jones et al., 1979).

properties

IUPAC Name |

[3-[(4-methoxyphenyl)sulfinylmethyl]-1-benzofuran-2-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O4S/c1-26-17-11-13-18(14-12-17)28(25)15-20-19-9-5-6-10-21(19)27-23(20)22(24)16-7-3-2-4-8-16/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDOGXDQOSZSQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)CC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

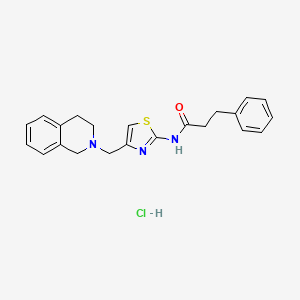

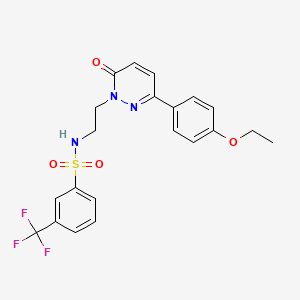

![4-ethoxy-3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2472546.png)

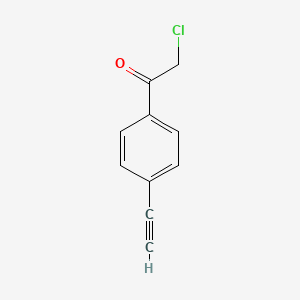

![2-Methyl-5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3,4-oxadiazole](/img/structure/B2472548.png)

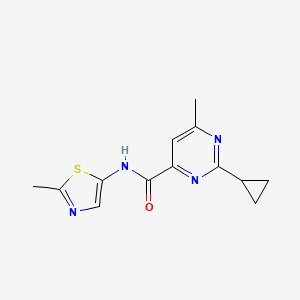

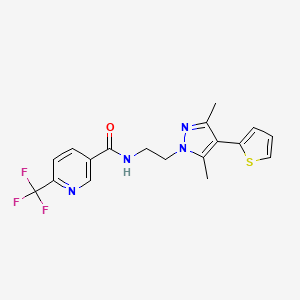

![N-(2,5-difluorophenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2472551.png)

![3-[(Benzylamino)methyl]oxolan-3-ol](/img/structure/B2472554.png)

![2-{4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2472556.png)

![[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2472557.png)

![N-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)